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Introduction

AUR1545 is a potent and selective heterobifunctional degrader of the histone

acetyltransferases KAT2A and its paralog KAT2B.[1][2][3] These enzymes are crucial

transcriptional activators involved in early development and have been identified as key drivers

of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML).[1][2] In AML

cell lines such as MOLM-13, AUR1545 has been demonstrated to inhibit proliferation and

induce profound cell state changes consistent with a more mature differentiation phenotype.[2]

[4] These application notes provide detailed protocols for the culture of MOLM-13 cells and the

subsequent treatment with AUR1545 to study its effects on cell proliferation, protein

degradation, and cell differentiation.

Mechanism of Action

AUR1545 functions by selectively targeting KAT2A and KAT2B for degradation.[3] As a

heterobifunctional degrader, it is presumed to bring these target proteins into proximity with an

E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the

proteasome. The degradation of KAT2A and KAT2B disrupts their role in acetylating histones

and other non-histone substrates, which can alter gene expression programs.[4] In MOLM-13
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cells, this leads to a shift from a proliferative, plastic state towards a more terminally

differentiated monocytic phenotype.[4][5] This therapeutic approach aims to reverse the cancer

cells' hijacking of normal developmental pathways.[2]

Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of AUR1545 in the MOLM-13 cell

line.

Parameter Cell Line Value Reference

GI50 MOLM-13 1.2 nM [6]

Experimental Protocols
MOLM-13 Cell Culture
MOLM-13 cells are human acute myeloid leukemia cells that grow in suspension.[7]

a. Media and Reagents:

RPMI-1640 medium (e.g., Gibco, Cat. No. 11875093)

Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco, Cat. No. 10270106)

Penicillin-Streptomycin (10,000 U/mL) (optional, e.g., Gibco, Cat. No. 15140122)

Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco, Cat. No. 10010023)

Trypan Blue Stain (0.4%) (e.g., Gibco, Cat. No. 15250061)

b. Complete Growth Medium:

RPMI-1640

10% Heat-Inactivated FBS

1% Penicillin-Streptomycin (optional)
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c. Cell Thawing:

Warm complete growth medium to 37°C in a water bath.

Quickly thaw the cryovial of MOLM-13 cells in the 37°C water bath until a small ice crystal

remains.

Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-

warmed complete growth medium.

Centrifuge at 300 x g for 5 minutes.

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed

complete growth medium.

Transfer the cell suspension to a T-25 or T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

d. Cell Maintenance and Subculturing:

MOLM-13 cells should be maintained at a density between 0.4 x 10^6 and 2.0 x 10^6

cells/mL.[8][9]

Every 2-3 days, determine the cell density and viability using a hemocytometer or automated

cell counter with Trypan Blue exclusion.

To subculture, calculate the volume of cell suspension needed to seed a new flask at a

density of approximately 1.0 x 10^6 cells/mL.[8]

Transfer the calculated volume of cells to a new culture flask and add fresh complete growth

medium to the desired final volume.

AUR1545 Treatment Protocol
a. Stock Solution Preparation:
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AUR1545 is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the

compound in sterile DMSO.

For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of AUR1545
in 1 mL of DMSO.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -80°C for long-term storage or -20°C for short-term storage.[3]

b. Treatment of MOLM-13 Cells:

Seed MOLM-13 cells in a multi-well plate or culture flask at the desired density for your

specific assay (e.g., 0.5 x 10^6 cells/mL).

Prepare serial dilutions of AUR1545 in complete growth medium from your stock solution.

Ensure the final DMSO concentration in the culture medium is consistent across all

conditions (including the vehicle control) and is typically ≤ 0.1%.

Add the AUR1545 dilutions or vehicle control (DMSO) to the cell culture wells.

Incubate the cells for the desired period (e.g., 48 hours for protein degradation and

differentiation analysis, or up to 8 days for proliferation assays).[4]

Cell Proliferation Assay
This protocol is based on assessing cell count after 8 days of treatment.[4]

Seed MOLM-13 cells in a 24-well plate at a density of 0.2 x 10^6 cells/mL in 1 mL of

complete growth medium.

Treat the cells with a range of AUR1545 concentrations (e.g., 0.1 nM to 100 nM) and a

vehicle control (DMSO).

Incubate the plate at 37°C and 5% CO2 for 8 days.

On day 8, resuspend the cells in each well thoroughly.
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Determine the viable cell count for each condition using a hemocytometer and Trypan Blue

staining or an automated cell counter.

Calculate the cell proliferation inhibition relative to the vehicle control.

Western Blot for KAT2A/B Degradation
This protocol is based on a 48-hour treatment period.[4]

Seed 2 x 10^6 MOLM-13 cells in a 6-well plate in 2 mL of complete growth medium.

Treat the cells with AUR1545 (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.

Harvest the cells by transferring the suspension to a conical tube and centrifuging at 300 x g

for 5 minutes.

Wash the cell pellet once with ice-cold PBS.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against KAT2A, KAT2B, and a loading

control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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Flow Cytometry for Differentiation Marker (CD86)
This protocol is based on a 48-hour treatment period to assess the induction of the monocytic

differentiation marker CD86.[4]

Seed MOLM-13 cells as described for the Western blot protocol.

Treat the cells with AUR1545 (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.

Harvest the cells and centrifuge at 300 x g for 5 minutes.

Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).

Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

Add a fluorescently conjugated anti-human CD86 antibody (and an appropriate isotype

control in a separate tube) to 100 µL of the cell suspension.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye (e.g., DAPI or

Propidium Iodide) to exclude dead cells from the analysis.

Analyze the samples on a flow cytometer. Gate on the live, single-cell population and

quantify the percentage of CD86-positive cells.
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Caption: Signaling pathway of AUR1545 in MOLM-13 cells.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15606614/docs?utm_src=pdf-body-img#application-notes-aur1545-for-molm-13-cell-culture
https://www.benchchem.com/product/b15606614/docs?utm_src=pdf-body#application-notes-aur1545-for-molm-13-cell-culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture

Treatment

Assays

Data Analysis

Thaw MOLM-13 Cells

Culture & Expand

Seed for Experiments

Prepare AUR1545 Dilutions

Treat Cells (Vehicle vs. AUR1545)

Proliferation Assay
(8 days)

Western Blot
(48h)

Flow Cytometry
(48h)

Analyze Cell Count Analyze Protein Levels
(KAT2A/B)

Analyze Differentiation
(CD86+)

Click to download full resolution via product page

Caption: Experimental workflow for studying AUR1545 in MOLM-13 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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